molecular formula C38H46O2 B14246456 [Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene CAS No. 184872-76-2

[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene

Cat. No.: B14246456
CAS No.: 184872-76-2
M. Wt: 534.8 g/mol
InChI Key: JFZNNSHLYRVSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene is a complex organic compound characterized by its unique molecular structure, which includes multiple phenyl groups and a long alkoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene typically involves multi-step organic reactions. One common method includes the alkylation of diphenylmethane with 2-phenylmethoxydodecane under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, [Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which [Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene exerts its effects is largely dependent on its chemical reactivity. The phenyl groups and alkoxy chain can interact with various molecular targets, potentially disrupting biological pathways or facilitating chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    [Diphenyl(prop-2-ynylsulfanyl)methyl]benzene: This compound has a similar diphenyl structure but with a different substituent, leading to distinct chemical properties.

    [Diphenyl(2-phenylmethoxyethoxy)methyl]benzene: Another similar compound with a shorter alkoxy chain, affecting its reactivity and applications.

Properties

CAS No.

184872-76-2

Molecular Formula

C38H46O2

Molecular Weight

534.8 g/mol

IUPAC Name

[diphenyl(2-phenylmethoxydodecoxy)methyl]benzene

InChI

InChI=1S/C38H46O2/c1-2-3-4-5-6-7-8-21-30-37(39-31-33-22-13-9-14-23-33)32-40-38(34-24-15-10-16-25-34,35-26-17-11-18-27-35)36-28-19-12-20-29-36/h9-20,22-29,37H,2-8,21,30-32H2,1H3

InChI Key

JFZNNSHLYRVSJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.